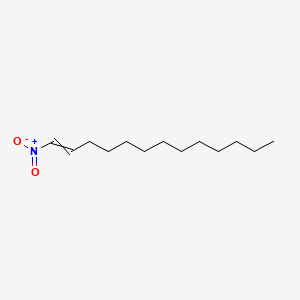

1-nitrotridec-1-ene

描述

Structure

3D Structure

属性

IUPAC Name |

1-nitrotridec-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVYCQNAJYLLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70833-49-7 | |

| Record name | 1-Nitro-1-tridecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70833-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Mechanistic Investigations of 1 Nitrotridec 1 Ene and Analogs

Electrophilic Characteristics and Reactions with Nucleophilic Species

The presence of the strongly electron-withdrawing nitro group in conjugation with the carbon-carbon double bond significantly activates the alkene towards nucleophilic attack nih.gov. This activation is particularly pronounced at the β-carbon, which bears a partial positive charge due to resonance delocalization of electron density towards the nitro group nih.gov. This electrophilic character is fundamental to the reactivity of nitroalkenes in polar reactions.

Analysis of Global Electrophilicity in Conjugate Addition Reactions

Nitroalkenes function effectively as Michael acceptors in conjugate addition (1,4-addition) reactions nih.gov. The electrophilicity of the alkene is a critical determinant of the success and rate of these reactions. The nitro group is recognized as being even more electron-withdrawing than a carbonyl group, leading to potentially faster reactions in some cases nih.gov. Computational studies have been employed to quantify the electrophilicity of conjugated nitroalkenes, providing insights into their reactivity profiles. These studies indicate that nitroalkenes possess global electrophilicity values that position them as reactive partners for a variety of nucleophiles. The mechanism of conjugate addition typically involves the nucleophilic attack at the β-carbon, generating a resonance-stabilized intermediate (often an enolate or nitronate equivalent), followed by protonation nih.gov.

Table 1: General Electrophilicity and Reactivity in Conjugate Additions (Based on Nitroalkene Analogs)

| Electrophile Class | Activating Group | Relative Electrophilicity | Typical Nucleophiles | Primary Reaction Pathway |

| Nitroalkenes | -NO₂ | High | Carbanions, Amines, Thiols, Alcohols, Organocuprates nih.gov | Conjugate Addition (1,4-) nih.gov |

| α,β-Unsaturated Carbonyls | -C=O | Moderate to High | Enolates, Organocuprates, Amines, Thiols nih.gov | Conjugate Addition (1,4-), Direct Addition (1,2-) |

Reversible Michael Additions with Thiol-Containing Nucleophiles

A particularly important class of nucleophiles that react with nitroalkenes are thiols nih.gov. The Michael addition of thiols to nitroalkenes is a well-established reaction nih.gov. This reaction is notable for its relevance in biological systems, where nitro-fatty acid derivatives undergo reversible Michael additions with biological thiols, such as cysteine residues in proteins and glutathione. The mechanism involves the nucleophilic attack of the deprotonated thiol (thiolate anion) on the electrophilic β-carbon of the nitroalkene. This reaction can be reversible, contributing to dynamic covalent chemistry and signaling pathways in biological contexts. Kinetic studies have provided insights into the reaction rates of nitroalkenes with thiols.

Cycloaddition Reaction Pathways

Beyond conjugate additions, nitroalkenes can also participate in cycloaddition reactions, acting as dipolarophiles in reactions with 1,3-dipoles. These reactions are valuable for the synthesis of five-membered heterocyclic compounds.

[3+2] Cycloaddition Reactions with Three-Atom Components (TACs)

[3+2] Cycloaddition reactions involve the formal cycloaddition of a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile), leading to the formation of a five-membered ring. Nitroalkenes, with their electron-deficient double bond, serve as competent dipolarophiles in these transformations. The mechanism of these cycloadditions can vary, ranging from concerted pericyclic processes to stepwise pathways involving zwitterionic intermediates, depending on the nature of the reacting partners.

Engagement with Nitrile N-Oxides

Nitrile N-oxides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes, including nitroalkenes. The reaction between nitrile N-oxides and nitroalkenes typically affords Δ²-isoxazolines. Computational studies have been instrumental in elucidating the regioselectivity and molecular mechanisms of these cycloadditions, often supporting polar, single-step pathways. The regiochemical outcome is influenced by the frontier molecular orbitals of the nitrile N-oxide and the nitroalkene.

Reactivity with Imine N-Oxides and Azomethine Ylides

Other important classes of 1,3-dipoles that react with nitroalkenes in [3+2] cycloadditions include imine N-oxides (nitrones) and azomethine ylides. The cycloaddition of nitrones with nitroalkenes provides access to isoxazolidines. These reactions often exhibit good stereo- and regioselectivity, which can be influenced by the substituents on both the nitrone and the nitroalkene. Azomethine ylides are known to react with nitroalkenes to form pyrrolidine (B122466) rings through a [3+2] cycloaddition pathway. Mechanistic investigations, including computational studies, have been conducted to understand the factors controlling the selectivity and reaction course of these cycloadditions.

Table 2: Selected [3+2] Cycloaddition Reactions of Nitroalkenes with 1,3-Dipoles

| Dipolarophile (Nitroalkene) | 1,3-Dipole | Product Class | Typical Outcome / Mechanism | Relevant Section |

| Nitroalkene | Nitrile N-Oxide | Δ²-Isoxazoline | Polar, single-step mechanism; Regioselective | 3.2.1.1 |

| Nitroalkene | Imine N-Oxide (Nitrone) | Isoxazolidine | Concerted or stepwise; Stereo- and Regioselective | 3.2.1.2 |

| Nitroalkene | Azomethine Ylide | Pyrrolidine | [3+2] Cycloaddition | 3.2.1.2 |

Diels-Alder and Hetero Diels-Alder Reactions

Nitroalkenes can act as dienophiles in Diels-Alder reactions, participating in [4+2] cycloadditions with conjugated dienes to form cyclic adducts. researchgate.netsci-rad.comrsc.org The electron-withdrawing nature of the nitro group enhances the dienophilicity of the alkene. Studies have explored both intermolecular and intramolecular Diels-Alder reactions involving nitroalkenes, leading to the formation of various carbocyclic systems, including substituted decalins. nih.gov

In addition to acting as dienophiles, nitroalkenes can also function as heterodienes in Hetero Diels-Alder reactions. researchgate.netsci-rad.com These reactions typically involve cycloaddition with suitable dienophiles, often in the presence of a Lewis acid catalyst, yielding cyclic nitronate derivatives. beilstein-journals.org The mechanism of these cycloadditions can involve asynchronous transition states, and the presence of a Lewis acid can favor the delocalization of negative charge, influencing the reaction pathway and stereoselectivity. acs.orgacs.org

Conjugate Addition Reactions

Conjugate addition, specifically the Michael addition, is a highly significant reaction pathway for nitroalkenes due to the electrophilic nature of the β-carbon. rsc.orgmsu.eduorganic-chemistry.orgmasterorganicchemistry.comresearchgate.netresearchgate.netmdpi.comnih.gov This reaction involves the 1,4-addition of a nucleophile to the conjugated system. The high reactivity of nitroalkenes in conjugate addition makes them versatile acceptors for a variety of nucleophiles. msu.edu

Michael Additions with Carbonyl Compounds and Activated Alkenes

Nitroalkenes are effective Michael acceptors for resonance-stabilized carbanions derived from active methylene (B1212753) compounds, such as carbonyl compounds (e.g., ketones, aldehydes, esters) and other activated alkenes (e.g., nitroalkanes, malonates). msu.eduorganic-chemistry.orgmasterorganicchemistry.comencyclopedia.pubacs.org The Michael addition of carbonyl compounds to nitroalkenes is particularly valuable as it provides access to γ-nitro carbonyl compounds, which can serve as precursors to other functionalities, including γ-amino carbonyl compounds or 1,4-dicarbonyl compounds via the Nef reaction. msu.edu The mechanism typically involves the deprotonation of the carbon nucleophile to form an enolate or similar stabilized anion, followed by conjugate addition to the nitroalkene and subsequent protonation of the resulting nitronate intermediate. masterorganicchemistry.com

Organocatalytic Asymmetric Michael Additions

The Michael addition of carbonyl compounds and other nucleophiles to nitroalkenes has been extensively studied under organocatalytic asymmetric conditions to achieve high enantioselectivity. msu.edumdpi.comnih.govencyclopedia.pubmdpi.comnih.govresearchgate.netrsc.orgorganic-chemistry.orgmdpi.comrsc.orgmdpi.comresearchgate.net Chiral organocatalysts, such as those based on proline derivatives, thioureas, and squaramides, have proven effective in promoting these reactions with good to excellent yields and high stereoselectivities. msu.edumdpi.comencyclopedia.pubmdpi.comnih.govresearchgate.netrsc.orgmdpi.comresearchgate.net These catalysts often operate through mechanisms involving enamine or iminium ion activation of the carbonyl compound and/or hydrogen bonding to the nitroalkene, facilitating the stereocontrolled conjugate addition. mdpi.comresearchgate.netmdpi.comresearchgate.net Various nucleophiles, including aldehydes, ketones, malonates, and nitroalkanes, have been successfully employed in organocatalytic asymmetric Michael additions to nitroalkenes. msu.eduencyclopedia.pubacs.orgnih.govorganic-chemistry.orgmdpi.com

Cascade and Domino Reaction Sequences Involving Nitroalkenes

The versatile reactivity of nitroalkenes makes them ideal components in cascade and domino reaction sequences, where a series of reactions occur sequentially without isolation of intermediates. rsc.orgrwth-aachen.demdpi.combuchler-gmbh.comacs.orgtaylorfrancis.comrsc.org Michael addition to the nitroalkene is frequently the key initiating step in such cascades. These sequences can involve various reaction types, including further additions, cyclizations, or rearrangements, leading to the formation of complex polycyclic structures and heterocycles with high regio- and stereochemical control. rsc.orgacs.orgacs.orgrwth-aachen.detaylorfrancis.com Examples include Michael-Henry cascades and domino cycloadditions. acs.orgacs.orgmdpi.com Organocatalysis has played a significant role in developing asymmetric cascade reactions involving nitroalkenes. rwth-aachen.demdpi.combuchler-gmbh.comacs.orgtaylorfrancis.comrsc.org

Functional Group Interconversions of the Nitro Moiety

The nitro group in nitroalkenes can undergo various transformations, significantly expanding the synthetic utility of these compounds. researchgate.netresearchgate.netmdma.chworktribe.com These interconversions allow access to a range of functional groups, including amines, carbonyl compounds (via the Nef reaction), and provide routes for denitration or elimination reactions. researchgate.netmdma.ch

Reductive Transformations to Amines and Imines

The nitro group of nitroalkenes can be reduced to form primary amines. ursinus.educommonorganicchemistry.comsciencemadness.orgorganic-chemistry.orgresearchgate.net Various reducing conditions can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for reducing both aliphatic and aromatic nitro groups to amines, although it can also affect other functional groups. commonorganicchemistry.com Other reducing agents such as lithium aluminum hydride (LAH) can reduce aliphatic nitro compounds and nitroalkenes to amines. commonorganicchemistry.comresearchgate.net Transfer hydrogenation and metal-free methods using silanes have also been reported for the reduction of nitro groups to amines. ursinus.eduorganic-chemistry.org

In some cases, the reduction of nitroalkenes can lead to imines, which are then often hydrolyzed to carbonyl compounds. mdpi.com This pathway can involve intermediates such as nitrosoalkenes and N-alkenyl hydroxylamines. mdpi.com The choice of reducing agent and reaction conditions, including pH, can influence whether the reduction yields amines or proceeds through intermediates leading to carbonyl compounds. mdpi.com Tandem reactions involving the reduction of nitroalkenes followed by other transformations, such as the nitro-Mannich reaction, have also been developed. ucl.ac.ukrsc.org

Oxidation to Carbonyl Derivatives

Nitro compounds, including nitroalkenes, can be converted into carbonyl derivatives through various oxidation methods. A prominent transformation is the Nef reaction, which involves the hydrolysis of a nitronate salt derived from a primary or secondary nitroalkane under acidic conditions to yield an aldehyde or ketone, respectively, along with nitrous oxide. While the classical Nef reaction employs strong aqueous acid, alternative oxidative variations have been developed that utilize oxidizing agents such as potassium permanganate, ozone, or Oxone® to cleave the nitronate double bond and form the corresponding carbonyl compound. Reductive methods leading to oximes, which can subsequently be hydrolyzed to carbonyls, have also been explored, often employing reagents like Ti(III) salts. The conversion of nitroalkane derivatives, formed via conjugate addition to nitroalkenes, into dicarbonyl systems through oxidative Nef reaction is a valuable synthetic strategy. For instance, Michael adducts obtained from nitroalkenes can be transformed into diketones via hydrolytic or oxidative Nef reactions.

Catalytic Transformations Beyond Addition and Cycloaddition

Beyond typical conjugate additions and cycloaddition reactions, nitroalkenes participate in a range of catalytic transformations that construct complex molecular architectures.

Morita-Baylis-Hillman and Rauhut-Currier Reaction Applications

Nitroalkenes are competent substrates in both the Morita-Baylis-Hillman (MBH) and Rauhut-Currier (RC) reactions, which are powerful carbon-carbon bond-forming methodologies catalyzed by Lewis bases. The MBH reaction typically involves the coupling of an activated alkene (like a nitroalkene) with a carbon electrophile (such as an aldehyde or imine) mediated by a tertiary amine or phosphine (B1218219) catalyst. Despite being excellent Michael acceptors, nitroalkenes can function as the latent enolate partner in the RC reaction, a vinylogous MBH reaction, where a Lewis base catalyst initiates a Michael-type addition at the β-position, generating an α-nucleophilic carbanion. This intermediate then reacts with another activated alkene. Studies have demonstrated the feasibility of MBH reactions involving β-substituted nitroalkenes with electrophiles like azodicarboxylates, catalyzed by N-heterocyclic carbenes (NHCs). Similarly, RC reactions involving nitroalkenes and various coupling partners, including allenoates and vinyl sulfones, have been reported, often employing catalysts like imidazole/LiCl systems. The MBH and RC reactions of nitroalkenes have proven valuable for synthesizing diverse, highly functionalized molecules.

Enantioselective Catalysis in Nitroalkene Derivatization

Asymmetric catalysis plays a crucial role in controlling the stereochemical outcome of reactions involving nitroalkenes, enabling the synthesis of enantioenriched products. Chiral catalysts, including organocatalysts and metal complexes, have been successfully applied to various transformations of nitroalkenes. Examples include enantioselective Michael additions of different nucleophiles to nitroalkenes, catalyzed by chiral thioureas, thiophosphorodiamides, squaramides, or binaphthyl-derived organocatalysts, yielding functionalized products with high enantioselectivities. Enantioselective epoxidation of nitroalkenes has also been achieved using chiral catalysts and oxidants like tert-butyl hydroperoxide or oxygen in the presence of diethylzinc (B1219324) and chiral additives. Furthermore, asymmetric reduction of unsaturated nitroalkenes to form β-chiral nitroalkanes has been developed using various catalytic systems, including metal-catalyzed and organocatalyzed methods. Chiral hydrogen bond donor catalysts have been shown to promote enantio- and periselective Diels-Alder reactions of nitroalkenes. Control over both enantioselectivity and diastereoselectivity has been demonstrated in reactions like the NHC-catalyzed addition of enals to nitroalkenes.

Theoretical and Computational Mechanistic Elucidation

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), are powerful tools for understanding the intricate mechanisms, stereochemical control, and regioselectivity of reactions involving nitroalkenes.

Quantum Chemical Studies on Reaction Mechanisms (e.g., DFT, MEDT)

DFT calculations have been extensively used to investigate the molecular mechanisms of various reactions of nitroalkenes. These studies often explore transition states, intermediates, and energy profiles to elucidate reaction pathways. For instance, DFT has been applied to study cycloaddition reactions of nitroalkenes, including Diels-Alder reactions and [3+2] cycloadditions with various partners like enol ethers or nitrous oxide, providing insights into concerted versus stepwise mechanisms and the nature of transition states. Computational studies have also examined polymerization processes initiated by nucleophiles, suggesting zwitterionic mechanisms for nitroalkene polymerization. The competition between different cycloaddition pathways, such as [2+1] and [4+1] cycloadditions with carbenes, has been analyzed using DFT, revealing differences in transition state character (biradicaloidal vs. zwitterionic).

MEDT, which focuses on changes in electron density along a reaction coordinate, provides an alternative perspective on reaction mechanisms, often complementing DFT findings. MEDT studies have been employed to analyze cycloaddition reactions, suggesting that bonding changes may not be concerted even in seemingly pericyclic processes. This theory has also been applied to understand the molecular mechanism of decomposition reactions involving nitro compounds. MEDT analysis can help characterize the electronic structure of reactants and intermediates and provide a detailed understanding of bond formation and breaking processes.

Principles Governing Stereochemical Control and Regioselectivity

Computational studies contribute significantly to understanding the factors that govern stereochemical control and regioselectivity in nitroalkene reactions. DFT calculations can predict the favored regio- and stereoisomers by evaluating the energies of different transition states leading to potential products. For cycloaddition reactions, the regioselectivity is often influenced by the electrophilic nature of the nitroalkene and the nucleophilic character of the reaction partner, with interactions between the most electrophilic and nucleophilic centers dictating the preferred orientation. The bulk of catalysts, such as Lewis acids in cycloadditions, can influence endo/exo stereoselectivity.

Stereochemical outcomes, including enantioselectivity and diastereoselectivity, can be rationalized by analyzing the transition states in the presence of chiral catalysts. Computational modeling can help understand how the catalyst interacts with the nitroalkene and the other reactant to favor the formation of a specific stereoisomer. Factors such as steric interactions and hydrogen bonding within the transition state ensemble play crucial roles in determining stereochemical control. Regioselectivity in some reactions, like the synthesis of allyl and vinyl sulfones from β-alkyl nitroalkenes, can be controlled by reaction conditions, including solvent and catalyst choice, which influence the equilibrium between different reactive intermediates. The nitro group itself can act as a regiochemical control element in reactions like Diels-Alder additions.

Applications in Complex Molecule Synthesis and Chemical Biology Probes

Construction of Diverse Heterocyclic Ring Systems

The electron-deficient nature of the double bond in 1-nitrotridec-1-ene (B1660039) makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions, providing access to a range of heterocyclic compounds.

While specific examples detailing the use of this compound in the synthesis of pyrroles, pyrazolines, and isoxazolines are not extensively documented in readily available literature, the general reactivity of nitroalkenes serves as a blueprint for these transformations.

Pyrroles: The synthesis of substituted pyrroles can be envisioned through multi-step sequences starting from this compound. For instance, a Michael addition of a suitable enolate to this compound, followed by functional group manipulations and a final ring-closing condensation, could theoretically yield highly substituted pyrrole derivatives. The long alkyl chain from the tridec-1-ene moiety would impart significant lipophilicity to the resulting pyrrole.

Pyrazolines: Pyrazolines, or dihydropyrazoles, are commonly synthesized via the reaction of α,β-unsaturated carbonyl compounds with hydrazines. While this compound is not a carbonyl compound, its conversion to a suitable precursor, or its use in alternative cycloaddition reactions, could lead to pyrazoline scaffolds. For example, a [3+2] cycloaddition reaction between this compound and a diazo compound could potentially afford a pyrazoline ring, though this reactivity profile is not specifically reported for this compound.

Isoxazolines: The synthesis of isoxazolines from nitro compounds is a well-established method, often proceeding through the generation of nitrile oxides which then undergo 1,3-dipolar cycloaddition with alkenes. nih.gov In the context of this compound, it could potentially serve as the dipolarophile, reacting with a nitrile oxide to form a 3,5-disubstituted isoxazoline where one of the substituents is the long alkyl chain.

| Heterocycle | General Synthetic Strategy with Nitroalkenes | Potential Product from this compound |

| Pyrrole | Michael addition followed by cyclization and aromatization | Substituted pyrrole with a C11H23 side chain |

| Pyrazoline | [3+2] cycloaddition with diazo compounds | Substituted pyrazoline with a C11H23 side chain |

| Isoxazoline | 1,3-dipolar cycloaddition with nitrile oxides | 3-(undecyl)-isoxazoline derivative |

The synthesis of strained three- and four-membered rings often requires specific and mild reaction conditions.

Epoxides: The epoxidation of electron-deficient alkenes like this compound can be achieved using nucleophilic epoxidizing agents. For instance, the reaction with alkaline hydrogen peroxide or tert-butyl hydroperoxide in the presence of a base can yield the corresponding 1-nitro-1,2-epoxytridecane. The presence of the nitro group activates the double bond towards nucleophilic attack.

Azetidines: The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be challenging. While direct [2+2] cycloadditions of imines with alkenes are known, they are not always straightforward. A potential, albeit indirect, route from this compound could involve its conversion to a suitable precursor bearing an amino and a leaving group in a 1,3-relationship, followed by intramolecular cyclization.

Thietanes: Thietanes, the sulfur analogues of oxetanes, are typically synthesized by the reaction of 1,3-dihalides with a sulfide source. A multi-step synthesis starting from this compound would be necessary to install the required functionalities for cyclization to a thietane ring.

| Heterocycle | General Synthetic Strategy |

| Epoxide | Nucleophilic epoxidation |

| Azetidine | Intramolecular cyclization of a 1,3-amino halide |

| Thietane | Intramolecular cyclization of a 1,3-mercapto halide |

Formation of Carbocyclic Frameworks

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Nitroalkenes are known to be effective dienophiles in these reactions due to their electron-withdrawing nitro group. This compound can, in principle, react with a suitable diene to afford a substituted cyclohexene derivative. The long alkyl chain would be a substituent on the newly formed ring. Subsequent reduction of the double bond and the nitro group would lead to a fully saturated and functionalized cyclohexane. The stereochemistry of the resulting cyclohexane would be dictated by the endo/exo selectivity of the Diels-Alder reaction.

Strategies for Achieving High Stereoselectivity and Enantioselectivity in Target Molecules

Achieving high levels of stereocontrol is a central theme in modern organic synthesis. In reactions involving this compound, several strategies can be employed to control the stereochemical outcome.

Substrate Control: The existing stereocenters in a chiral reaction partner can influence the stereochemical outcome of the reaction with this compound.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical course of the reaction, with the auxiliary being removed in a subsequent step.

Chiral Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer or diastereomer. For instance, asymmetric Michael additions to nitroalkenes are well-established, and similar principles could be applied to reactions with this compound to generate stereochemically defined products.

Design and Chemical Reactivity of Nitroalkene-Based Electrophilic Probes

The electrophilicity of the β-carbon in nitroalkenes makes them attractive scaffolds for the design of chemical biology probes. These probes can be used to covalently modify nucleophilic residues, such as cysteine thiols, in proteins.

The general design of a nitroalkene-based electrophilic probe involves the nitroalkene "warhead" attached to a recognition element that directs the probe to a specific biological target. The long alkyl chain of this compound could serve as a simple lipophilic tail, potentially targeting proteins in lipid-rich environments or interacting with hydrophobic pockets in protein structures.

The chemical reactivity of such probes is based on the Michael addition of a biological nucleophile to the nitroalkene. This covalent modification can be used to report on the presence of the target, inhibit its function, or for activity-based protein profiling. While there is extensive research on nitroalkene fatty acids as signaling molecules and electrophilic probes, specific studies detailing the design and application of probes based solely on the this compound scaffold are not prominent in the literature. However, the fundamental reactivity of the nitroalkene group remains the key feature for its potential use in this context.

Structure-Function Relationship Studies in Chemical Interactions

The chemical behavior of this compound is dictated by the interplay between its two key structural features: the electrophilic nitroalkene group and the long, hydrophobic tridecyl chain. This combination is expected to govern its interactions with other molecules, particularly within a biological milieu.

The nitro group is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the foundation of the Michael addition reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The rate and specificity of this reaction can be modulated by the nature of the nucleophile and the reaction conditions.

The long tridecyl chain, being lipophilic, is anticipated to influence the compound's solubility and localization. In biological systems, this hydrophobic tail would likely favor partitioning into lipid-rich environments such as cell membranes or hydrophobic pockets within proteins. This targeted localization can be a crucial determinant of its biological activity and potential use as a chemical probe. Alterations in the length and saturation of the alkyl chain in related nitroalkenes have been shown to impact their biological efficacy, suggesting a clear structure-function relationship.

Table 1: Predicted Influence of Structural Features of this compound on its Chemical Interactions

| Structural Feature | Predicted Functional Role | Consequence in Chemical Interactions |

| Nitroalkene Group | Electrophilic center (Michael acceptor) | Reacts readily with a wide range of nucleophiles. |

| C-C Double Bond | Rigidity and planarity | Influences the stereochemical outcome of addition reactions. |

| Tridecyl Chain | Hydrophobic and lipophilic character | Affects solubility, promotes partitioning into nonpolar environments, and can influence binding affinity to proteins with hydrophobic pockets. |

Covalent Adduct Formation with Biological Nucleophiles

The high electrophilicity of the β-carbon in the nitroalkene moiety of this compound makes it a prime candidate for forming covalent adducts with biological nucleophiles. This irreversible reaction mechanism is a key feature of many bioactive molecules and chemical probes. The most common biological nucleophiles are the side chains of amino acid residues within proteins, particularly cysteine, histidine, and lysine.

The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the nitroalkene, leading to the formation of a stable carbon-heteroatom bond. The thiol group of cysteine is a particularly potent nucleophile at physiological pH and is often implicated in the covalent modification of proteins by electrophiles. The imidazole ring of histidine and the amino group of lysine can also act as nucleophiles, albeit with generally lower reaction rates compared to cysteine.

The formation of these covalent adducts can have profound effects on protein structure and function. If the modification occurs at a critical residue within an enzyme's active site or at a site involved in protein-protein interactions, it can lead to inhibition or modulation of the protein's activity. This principle is the basis for the design of covalent inhibitors and activity-based protein profiling probes. The lipophilic tridecyl chain of this compound could further direct its reactivity towards proteins located within or associated with cellular membranes.

Table 2: Potential Covalent Adducts of this compound with Biological Nucleophiles

| Biological Nucleophile | Amino Acid Residue | Type of Adduct Formed | Potential Impact on Protein Function |

| Thiol | Cysteine | Thioether | Inhibition of enzymatic activity, disruption of protein structure. |

| Imidazole | Histidine | N-alkylated imidazole | Alteration of catalytic activity, disruption of metal coordination. |

| Amine | Lysine | N-alkylated amine | Modification of protein charge, disruption of salt bridges and protein-protein interactions. |

Analytical and Spectroscopic Characterization Methodologies

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of 1-nitrotridec-1-ene (B1660039), providing vital information on its molecular weight and structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound and its fragments. Unlike nominal mass instruments, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm). nih.govpnnl.gov This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₃H₂₅NO₂), the exact mass of its molecular ion [M]⁺ is calculated to be 227.18853 u. HRMS can confirm this value, thereby verifying the compound's elemental composition. nih.gov When coupled with tandem mass spectrometry (MS/MS), precursor ions are isolated, fragmented, and the resulting product ions are also measured at high resolution, providing further confidence in the structural assignment of the fragments.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M]⁺ | C₁₃H₂₅NO₂⁺ | 227.18853 |

| [M+H]⁺ | C₁₃H₂₆NO₂⁺ | 228.19635 |

| [M+Na]⁺ | C₁₃H₂₅NNaO₂⁺ | 250.17828 |

| [M-NO₂]⁺ | C₁₃H₂₅⁺ | 181.19560 |

This interactive table provides the calculated exact masses for potential ions of this compound, which can be verified using HRMS.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions in the gas phase. wikipedia.org The precursor ion (e.g., the molecular ion of this compound) is accelerated and collided with neutral gas molecules (like argon or nitrogen), causing it to break apart. The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. wikipedia.orgthermofisher.com

The CID of nitroalkenes is known to proceed through complex fragmentation pathways. nih.gov Unlike nitroalkanes, which primarily show loss of the nitro group (NO₂⁻ or HNO₂), the fragmentation of nitroalkenes is influenced by the double bond. nih.gov The process often involves a cyclization reaction followed by fragmentation into nitrile and aldehyde products. nih.gov This unique mechanism allows for precise placement of the double bond and the nitro group. For this compound, characteristic losses would include the nitro group and fragmentation along the C₁₃ alkyl chain.

Differentiating isomers is a significant analytical challenge, as they often have identical molecular weights and similar physical properties. lcms.cz Mass spectrometry, particularly when combined with other techniques, offers powerful solutions for distinguishing this compound from its positional isomers (e.g., 2-nitrotridec-1-ene or 1-nitrotridec-2-ene).

Differentiation is often achieved by observing unique fragmentation patterns in their CID spectra. nih.govmsu.edu The position of the double bond and the nitro group directly influences the stability of fragment ions and the pathways through which they are formed, leading to distinct differences in the relative abundances of certain fragments. Advanced techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS), which separates ions based on their shape and size, and photodissociation mass spectrometry, which uses lasers to induce isomer-specific fragmentation, can also be employed for unambiguous isomer identification. plu.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete and unambiguous structural assignment of organic molecules. Through 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of all atoms in the this compound molecule can be determined.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the vinylic protons adjacent to the nitro group, typically in the downfield region (δ 6.5-7.5 ppm). The coupling constant between these protons would help establish the stereochemistry (E/Z) of the double bond. The long undecyl (C₁₁H₂₃) chain would produce a series of overlapping signals in the upfield region (δ 0.8-2.5 ppm).

The ¹³C NMR spectrum would similarly show distinct signals for the sp² carbons of the nitro-substituted double bond (δ 130-150 ppm) and the sp³ carbons of the alkyl chain (δ 14-35 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH=) | 7.0 - 7.5 | 145 - 150 |

| C2 (=CH-) | 6.5 - 7.0 | 135 - 140 |

| C3 (-CH₂-) | 2.2 - 2.5 | 30 - 33 |

| C4-C12 (-CH₂-)n | 1.2 - 1.6 | 22 - 32 |

| C13 (-CH₃) | 0.8 - 1.0 | ~14 |

This interactive table presents the expected chemical shift ranges for the key atoms in this compound, based on general principles and data from analogous structures.

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of synthesized this compound. Using a suitable stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, the compound can be separated from starting materials, byproducts, and other impurities. sielc.com The purity is quantified by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

While this compound itself is achiral, HPLC is crucial for analyzing the enantiomeric excess of related chiral compounds, such as the nitroalkanes formed from its enantioselective reduction. nih.gov This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. This allows for the precise quantification of each enantiomer in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Detection

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and versatile technique for the separation, identification, and quantification of this compound in complex matrices. Its high sensitivity and specificity make it particularly suitable for trace-level detection. The successful analysis of nitroalkenes by GC-MS often involves careful optimization of chromatographic conditions and, in some cases, chemical derivatization to enhance volatility and thermal stability.

The chromatographic separation is typically performed on a capillary column, with the choice of stationary phase being critical for resolving this compound from other components in a mixture. The mass spectrometer serves as a highly specific detector, providing structural information based on the fragmentation pattern of the molecule upon electron ionization. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification.

For trace detection, techniques such as large volume injection (LVI) can be employed to introduce a greater amount of the sample into the GC system, thereby lowering the limits of detection. Furthermore, the use of negative chemical ionization (NCI) can significantly enhance sensitivity for electrophilic compounds like nitroalkenes, as they readily capture thermal electrons to form stable negative ions. This method has been successfully applied for the trace detection of various nitro compounds, including explosives.

A key challenge in the GC-MS analysis of some nitroalkenes is their potential thermal lability, which can lead to degradation in the hot injector port. Programmed temperature vaporization (PTV) injectors offer a solution by allowing for a gentle heating ramp, minimizing the thermal stress on the analyte.

Below is a representative table of GC-MS parameters that could be adapted for the analysis of this compound, based on methods used for similar long-chain unsaturated molecules and nitro compounds.

| Parameter | Value/Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Type | Split/Splitless or PTV |

| Injector Temperature | 250 °C (isothermal) or programmed for PTV |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV (for EI) |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) for trace analysis |

This is an interactive data table. Users can sort and filter the information.

Specialized Spectroscopic and Electrochemical Methods

Beyond GC-MS, a range of specialized techniques provide deeper insights into the electronic structure, reactivity, and solid-state conformation of this compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for studying species with unpaired electrons, such as free radicals. The nitroalkene moiety in this compound can undergo one-electron reduction to form a nitroalkene radical anion. EPR spectroscopy allows for the direct detection and characterization of this transient species, providing valuable information about its stability and electronic structure.

The EPR spectrum of the this compound radical anion would be characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (primarily ¹⁴N of the nitro group and nearby ¹H atoms). The resulting splitting pattern and coupling constants are highly informative for identifying the radical and mapping the spin density distribution within the molecule.

Due to the often short-lived nature of radical anions, spin trapping techniques can be employed. In this approach, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily studied by EPR. Common spin traps include nitrones like phenyl-N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

The stability of the nitroalkene radical anion is influenced by factors such as the solvent, pH, and the presence of proton donors. EPR studies can monitor the decay kinetics of the radical anion under different conditions, providing insights into its reactivity and degradation pathways.

| EPR Spectral Parameter | Information Provided | Expected for this compound Radical Anion |

| g-factor | Electronic environment of the unpaired electron | Close to the free electron value (g ≈ 2.00), with slight variations due to spin-orbit coupling. |

| Hyperfine Coupling (aN) | Interaction with the ¹⁴N nucleus of the nitro group | A significant coupling constant, leading to a primary triplet splitting of the EPR signal. |

| Hyperfine Coupling (aH) | Interaction with nearby ¹H nuclei (e.g., on the double bond) | Smaller coupling constants, leading to further splitting of the primary triplet, providing structural details. |

This is an interactive data table. Users can sort and filter the information.

Voltammetric techniques are powerful for investigating the redox properties of this compound. Cyclic voltammetry (CV) is a primary tool used to determine the reduction potential of the nitroalkene group and to assess the reversibility of the electron transfer process. In a typical CV experiment, the potential is swept linearly and the resulting current is measured. For a nitroalkene, the voltammogram would typically show a cathodic peak corresponding to the reduction of the nitro group. The potential at which this peak occurs provides information about the ease of reduction. By reversing the potential scan, one can investigate the stability of the generated radical anion.

The electrochemical reduction of 1-nitroalkenes can proceed through multiple steps, often leading to the formation of oximes and subsequently primary amines at more negative potentials. CV can help to elucidate these reaction pathways by identifying the potentials at which these subsequent reduction steps occur.

For the quantitative determination of this compound at trace concentrations, adsorptive stripping voltammetry (AdSV) is a highly sensitive technique. This method involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode at a specific potential. Following this accumulation period, the potential is scanned, and the faradaic current corresponding to the reduction of the adsorbed analyte is measured. The peak current is proportional to the concentration of the analyte in the sample. This technique has proven effective for the analysis of various nitro-containing compounds, including pesticides, in environmental and biological samples.

| Electrochemical Technique | Information Obtained | Application to this compound |

| Cyclic Voltammetry (CV) | Reduction/oxidation potentials, reversibility of electron transfer, reaction mechanisms. | Determination of the reduction potential of the nitroalkene moiety and investigation of the stability of the resulting radical anion. |

| Adsorptive Stripping Voltammetry (AdSV) | Quantitative determination at trace and ultra-trace levels. | Highly sensitive quantification of this compound in various sample matrices. |

This is an interactive data table. Users can sort and filter the information.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique can provide unambiguous information about its molecular geometry, conformation, and stereochemistry. If a suitable single crystal can be grown, X-ray diffraction analysis reveals bond lengths, bond angles, and torsional angles with high precision.

A key aspect to be determined for this compound is the stereochemistry of the double bond (E or Z configuration). X-ray crystallography can unequivocally establish this configuration. Furthermore, the analysis would reveal the conformation of the long tridecyl chain and the orientation of the nitro group relative to the double bond. The nitro group is known to be a strong electron-withdrawing group, and its conjugation with the double bond influences the electronic properties and reactivity of the molecule. The planarity of the C=C-NO₂ moiety can be assessed from the crystal structure.

In the solid state, intermolecular interactions such as van der Waals forces and potentially weak hydrogen bonds will dictate the crystal packing. Understanding these interactions is important for comprehending the solid-state properties of the compound. While no crystal structure for this compound is currently available in the public domain, studies on other nitroalkenes have shown that the nitro group often lies nearly coplanar with the double bond to maximize conjugation. The long aliphatic chain in this compound would likely adopt an extended, all-trans conformation to minimize steric hindrance in the crystal lattice.

Natural Occurrence and Chemoecological Relevance

Identification of 1-Nitrotridec-1-ene (B1660039) in Biological Sources

The occurrence of nitro compounds in insects is considered uncommon. bucek-lab.org However, this compound is one such compound that has been detected in specific biological sources.

Detection in Termite Defensive Secretions

Research has identified this compound as a component of the defensive secretions produced by soldiers of termites in the genus Prorhinotermes. researchgate.netajol.info Specifically, it has been found in the frontal gland contents of Prorhinotermes canalifrons, Prorhinotermes inopinatus, and Prorhinotermes simplex. researchgate.net While (E)-1-nitropentadec-1-ene is typically the major nitroalkene component in these species, this compound is present in lower, but detectable, amounts. researchgate.netajol.info Other nitroalkenes, such as (E)-1-nitroheptadec-1-ene and 1-nitrotetradec-1-ene, along with nitrodienes, have also been found in these secretions. researchgate.net

Detailed analysis using techniques like gas chromatography-mass spectrometry (GC-MS) has been crucial in identifying and quantifying these compounds in termite frontal gland secretions. researchgate.netajol.info

A summary of the presence of this compound and other nitro compounds in Prorhinotermes species is presented in the table below, based on research findings:

| Termite Species | This compound Amount (µ g/individual ) | Other Nitroalkenes Detected | Major Nitro Compound |

| Prorhinotermes canalifrons | Present (lower amount) | (E)-1-nitroheptadec-1-ene, 1-nitrotetradec-1-ene, Nitrodienes | (E)-1-nitropentadec-1-ene researchgate.netajol.info |

| Prorhinotermes inopinatus | Present (lower amount) | (E)-1-nitroheptadec-1-ene, 1-nitrotetradec-1-ene, Nitrodienes | (E)-1-nitropentadec-1-ene researchgate.netajol.info |

| Prorhinotermes simplex | Present (lower amount) | (E)-1-nitroheptadec-1-ene, 1-nitrotetradec-1-ene, Nitrodienes | (E)-1-nitropentadec-1-ene researchgate.netajol.info |

Chemical Aspects of Biogenic Nitroalkene Formation Pathways

The biosynthesis of nitro compounds in insects is relatively uncommon. bucek-lab.orgresearchgate.net The presence of nitroalkenes like this compound in termite defensive secretions has led to investigations into their biosynthetic origins. Research, particularly on (E)-1-nitropentadec-1-ene in Prorhinotermes simplex, suggests a biosynthetic pathway analogous to sphingolipid metabolism. bucek-lab.orgresearchgate.netresearchgate.net

This proposed pathway involves the condensation of amino acids, such as glycine (B1666218) or L-serine, with a fatty acid, specifically tetradecanoic acid, for the formation of (E)-1-nitropentadec-1-ene. bucek-lab.orgresearchgate.netresearchgate.net The pathway is hypothesized to proceed through a series of steps including oxidation and decarboxylation, ultimately leading to the formation of the nitroalkene. bucek-lab.org While the specific pathway for this compound (a C13 nitroalkene) would likely involve a different fatty acid precursor (presumably a C12 acid) condensing with an amino acid, the general enzymatic machinery and metabolic route are believed to be similar to that elucidated for the C15 homologue. Studies have utilized in vivo incubations of labeled precursors and transcriptomic analyses to support this sphingolipid-like biosynthetic scenario for nitroalkene production in termites. bucek-lab.orgresearchgate.net

Key steps and intermediates proposed in the biosynthesis of the related nitroalkene, (E)-1-nitropentadec-1-ene, which provides insight into the potential pathway for this compound, include:

Condensation of an amino acid (glycine or L-serine) with a fatty acid (tetradecanoic acid for C15 nitroalkene). bucek-lab.orgresearchgate.net

Formation of a sphinganine-like intermediate. bucek-lab.orgresearchgate.net

Oxidation steps. bucek-lab.org

Decarboxylation. bucek-lab.org

Formation of a nitroalkane intermediate (e.g., 1-nitropentadecan-2-one). bucek-lab.org

Reduction and elimination to yield the nitroalkene. bucek-lab.org

Enzymes such as serine palmitoyltransferase and 3-ketodihydrosphingosine reductase orthologs have been identified as highly expressed in the soldier caste of P. simplex, supporting their potential role in this biosynthetic pathway. bucek-lab.org

Role of Long-Chain Nitroalkenes in Interspecies Chemical Communication (Academic Investigations)

Long-chain nitroalkenes, including this compound and particularly the more abundant (E)-1-nitropentadec-1-ene, function primarily as defensive compounds in the termites that produce them. researchgate.netresearchgate.netannualreviews.org These compounds are released from the frontal gland of soldier termites and are applied to attackers, such as predatory ants. researchgate.netannualreviews.org

The defensive efficacy of these nitroalkenes is attributed to their toxicity. researchgate.netannualreviews.org (E)-1-nitropentadec-1-ene, for instance, has shown toxicity to house flies, including insecticide-resistant strains, suggesting a mechanism of action different from conventional insecticides. researchgate.net The electrophilic nature of the nitro group conjugated with the carbon-carbon double bond is believed to contribute to their biological activity, potentially by interacting with biological molecules. researchgate.netnih.gov

Beyond direct toxicity, these secretions can also have physical effects, sometimes forming a glue-like material that immobilizes enemies. researchgate.net The defensive strategy involving nitroalkenes is often linked to the morphology and behavior of the soldier caste, such as the presence of a labral brush used to apply the secretion to mandibular wounds of attackers. annualreviews.org

Academic investigations into the role of these long-chain nitroalkenes highlight their significance in the chemical ecology of termites, serving as a crucial defense mechanism against predation. researchgate.netannualreviews.org While the primary documented role is defensive, the presence of these potent chemicals in interspecies interactions falls under the broad scope of chemical communication, where chemical signals mediate interactions between different species. wikipedia.org The production of such nitrogen-containing defensive compounds is noteworthy, given that termites primarily feed on lignocellulose, which is low in nitrogen. bucek-lab.org Termites producing these compounds have also been shown to possess mechanisms for autodetoxification to protect themselves from their own secretions. ufv.br

Emerging Research Frontiers and Future Perspectives

Development of Novel and Efficient Synthetic Strategies for Nitroalkenes

The synthesis of nitroalkenes, including long-chain derivatives like 1-nitrotridec-1-ene (B1660039), is a cornerstone of their application in organic chemistry. While traditional methods such as the Henry reaction (nitroaldol reaction) followed by dehydration are still prevalent, ongoing research aims to develop more efficient, stereoselective, and environmentally benign synthetic routes. mdpi.comresearchgate.net

Key areas of development include:

Stereoselective Condensations: Researchers are exploring new catalytic systems and reaction conditions to control the stereochemical outcome of condensation reactions between aldehydes and nitroalkanes, which would allow for the selective synthesis of either (E)- or (Z)-1-nitrotridec-1-ene. organic-chemistry.org

Direct Nitration of Alkenes: Methods involving the direct nitration of alkenes are being investigated to provide more atom-economical routes to nitroalkenes. organic-chemistry.org

Alternative Dehydration Methods: Research into milder and more efficient dehydration agents for β-nitro alcohols is ongoing to avoid harsh conditions that can lead to side products. sci-rad.com

| Synthetic Strategy | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Modified Henry Reaction | Condensation of an aldehyde (e.g., tridecanal) with a nitroalkane (e.g., nitromethane) followed by dehydration. | Well-established, versatile. | New catalysts and conditions are being developed for better stereocontrol and milder reaction conditions. organic-chemistry.org |

| Direct Alkene Nitration | Introduction of a nitro group directly onto a pre-existing alkene backbone. | Potentially more atom-economical. | Radical halo-nitration of alkenes has been demonstrated as a viable method. organic-chemistry.org |

| Horner-Wadsworth-Emmons Olefination | A two-step procedure involving HWE olefination of a ketone followed by nitration. | Provides access to tetrasubstituted nitroalkenes. nih.gov | Successfully applied for the synthesis of complex nitroacrylates. nih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using heterogeneous catalysts. | Reduced waste, environmentally friendly. | Potassium carbonate has been shown to be an effective heterogeneous catalyst for Henry reactions under solvent-free conditions. researchgate.net |

Exploration of Unprecedented Reactivity Modes for Nitroalkene Substrates

While the classical reactivity of nitroalkenes is dominated by conjugate additions, researchers are actively exploring novel reaction pathways to expand their synthetic potential. rsc.org This includes leveraging the unique electronic properties of the nitro group to engage in unconventional transformations.

Emerging areas of reactivity include:

Radical Reactions: The use of free radical species can alter the typical regioselectivity of additions to nitroalkenes. For β-nitrostyrenes, radical addition occurs at the nitro-bearing carbon, leading to a denitrative process and the formation of substituted alkenes. rsc.orgnih.gov This reactivity could potentially be extended to aliphatic nitroalkenes like this compound if a radical-stabilizing group is present at the beta position. nih.gov

Cycloaddition Reactions: Nitroalkenes are excellent dienophiles and dipolarophiles in cycloaddition reactions. sci-rad.comrsc.org Tandem cycloadditions, such as the [4+2]/[3+2] sequence, offer rapid and stereoselective routes to complex polyheterocyclic systems. acs.org

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as domino or cascade reactions, is a major goal. These processes, often initiated by a Michael addition to a nitroalkene, can generate significant molecular complexity from simple precursors. pageplace.de

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to catalyze the reaction between enals and nitroalkenes through a homoenolate reactivity pathway, leading to the formation of δ-nitroesters, which are precursors to δ-lactams. nih.gov

| Reactivity Mode | Description | Potential Products from this compound | Significance |

|---|---|---|---|

| Denitrative Radical Coupling | Radical addition to the α-carbon followed by elimination of the nitro group. nih.gov | Substituted tridecenes. | Offers an alternative to traditional nucleophilic addition, creating different substitution patterns. rsc.org |

| [3+2] Cycloaddition | Reaction with 1,3-dipoles (e.g., nitrones, azides) to form five-membered heterocycles. sci-rad.comnih.gov | Nitro-functionalized isoxazolidines or triazolines with a long alkyl chain. | Provides access to complex heterocyclic structures. acs.org |

| Homoenolate Addition | NHC-catalyzed addition of enals to the nitroalkene. nih.gov | Long-chain δ-nitroesters. | Access to valuable synthetic intermediates like δ-lactams and piperidines. nih.gov |

Advancements in Asymmetric Catalysis for Nitroalkene-Mediated Transformations

The synthesis of chiral molecules is a central theme in modern organic chemistry. Asymmetric catalysis provides the most efficient means to achieve this, and its application to nitroalkene reactions has been an area of intense research. mdpi.comnih.gov The goal is to control the stereochemistry of new chiral centers formed during reactions involving substrates like this compound.

Significant progress has been made in several areas:

Organocatalysis: Small organic molecules, such as proline derivatives and thioureas, have emerged as powerful catalysts for asymmetric conjugate additions to nitroalkenes. mdpi.comnih.gov These catalysts are often metal-free, robust, and readily available. nih.gov

Michael Additions: The asymmetric Michael addition of various nucleophiles (e.g., aldehydes, ketones, malonates) to nitroalkenes is a widely studied reaction, yielding highly functionalized, enantioenriched products. pageplace.demdpi.com

Cascade Reactions: Chiral organocatalysts have been successfully employed in asymmetric cascade reactions, where an initial Michael addition triggers subsequent cyclizations to build complex molecular architectures with high stereocontrol. mdpi.com

Metal Catalysis: Chiral metal complexes continue to be developed for a range of asymmetric transformations involving nitroalkenes, offering complementary reactivity to organocatalysts. pageplace.de

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael Addition | Metal-free, operates under mild conditions, provides high enantioselectivity. | mdpi.comnih.gov |

| Thiourea-based Catalysts | Asymmetric Michael Addition | Activates the nitroalkene through hydrogen bonding, effective for a wide range of nucleophiles. | pageplace.demdpi.com |

| N-Heterocyclic Carbenes (NHCs) | Asymmetric Homoenolate Addition | Enables novel reaction pathways with high stereocontrol. | nih.gov |

| Chiral Metal Complexes (e.g., Ni, Pd) | Asymmetric Conjugate Addition | Can operate in environmentally friendly solvents and at room temperature. | innovations-report.com |

Deepening Understanding Through Advanced Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of chemical reactions. mdpi.comnih.gov For nitroalkene chemistry, these studies provide valuable insights into reaction mechanisms, stereoselectivity, and reactivity trends that are often difficult to probe experimentally.

Computational studies are being applied to:

Mechanism Elucidation: DFT calculations help to map out the potential energy surfaces of reactions, identifying transition states and intermediates. This has been used to determine whether reactions like [3+2] cycloadditions proceed through a concerted or stepwise mechanism. nih.govnih.gov

Predicting Reactivity and Selectivity: By calculating global and local reactivity indices, researchers can predict the electrophilic and nucleophilic nature of reactants, thereby forecasting the outcome and regioselectivity of reactions like the Diels-Alder cycloaddition. mdpi.com For instance, the β-carbon of conjugated nitroalkenes is typically identified as the most electrophilic center. mdpi.com

Rationalizing Stereochemical Outcomes: In asymmetric catalysis, computational modeling can help to understand the interactions between the substrate, catalyst, and reagent in the transition state, explaining the origin of enantioselectivity. nih.govnih.gov This knowledge is crucial for the rational design of new and improved catalysts.

| Computational Method | Area of Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Determination of concerted vs. stepwise pathways in cycloadditions. nih.govnih.gov | nih.govnih.gov |

| Conceptual DFT (CDFT) | Reactivity Prediction | Classification of nitroalkenes as strong electrophiles and prediction of reaction polarity. mdpi.com | mdpi.com |

| Transition State Modeling | Asymmetric Catalysis | Rationalization of enantioselectivity in organocatalyzed reductions and additions. nih.gov | nih.gov |

Integration of Nitroalkene Chemistry with Sustainable and Green Chemical Principles

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly influencing research in nitroalkene chemistry. ijnc.ir The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key trends in this area include:

Green Catalysts: There is a growing emphasis on using catalysts that are abundant, non-toxic, and recyclable. mdpi.com This includes the use of earth-abundant metals like iron and nickel, as well as metal-free organocatalysts. innovations-report.comnih.gov

Benign Solvents: Research is moving away from hazardous organic solvents towards greener alternatives like water, ethanol, or even solvent-free conditions. acs.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating. acs.org

Atom Economy: The design of reactions, particularly cascade and multicomponent reactions, that incorporate most of the atoms from the starting materials into the final product is a core principle of green chemistry. mdpi.com

| Green Chemistry Principle | Application in Nitroalkene Chemistry | Example | Reference |

|---|---|---|---|

| Use of Safer Solvents | Performing reactions in water or ethanol, or under solvent-free conditions. | Nickel-catalyzed additions of α-ketoesters to nitroalkenes in propanol (B110389) at room temperature. innovations-report.com | innovations-report.com |

| Catalysis | Employing recyclable, non-toxic catalysts such as organocatalysts or earth-abundant metals. | Iron-catalyzed cascade synthesis of pyrroles from nitroarenes. nih.gov | mdpi.comnih.gov |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy input. | Microwave-assisted synthesis of isothiouronium salts. acs.org | acs.org |

| Waste Prevention | Developing one-pot and multicomponent reactions to minimize purification steps and byproducts. | Multicomponent reactions for the synthesis of diverse heterocyclic compounds. mdpi.com | mdpi.com |

常见问题

Q. How does the nitro group’s electronic effect influence this compound’s reactivity in radical polymerization or cycloaddition?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimental validation via kinetic studies (e.g., Arrhenius plots for activation energy) under varying initiators (AIBN vs. benzoyl peroxide). Compare regioselectivity in Diels-Alder reactions with dienes of differing electron demands .

Q. What computational models predict the compound’s environmental fate or toxicity?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-life (t₁/₂ >60 days suggests persistence). Molecular docking (AutoDock Vina) can assess binding affinity to biological targets (e.g., acetylcholinesterase inhibition) .

Q. How to resolve contradictions in reported reaction yields or spectroscopic data?

- Methodological Answer : Conduct a meta-analysis of literature (PRISMA framework) to identify variables:

- Confounding Factors : Impurity of starting materials, solvent polarity, or detector sensitivity in spectroscopy.

- Validation : Reproduce key studies with controlled conditions and publish raw data in supplementary files .

Q. What degradation pathways dominate under UV exposure or thermal stress?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):

- Analytical Tools : HPLC-MS to identify nitroso or carbonyl byproducts.

- Kinetics : Zero-order decay observed at 50°C; activation energy (Ea) calculated via Eyring equation .

Q. How to design a study comparing this compound’s performance in polymer matrices versus conventional nitroalkenes?

- Methodological Answer : Apply PICO framework:

- Population : Polyethylene/polypropylene composites.

- Intervention : this compound as a crosslinker.

- Comparator : Nitrocyclohexane.

- Outcome : Tensile strength (ASTM D638) and thermal stability (TGA).

- Ethics : Ensure compliance with REACH regulations .

Guidelines for Rigorous Research Design

- Data Reproducibility : Document all experimental parameters (e.g., humidity, stirring rate) in supplementary materials per journal standards (e.g., Beilstein JOC) .

- Conflict Resolution : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。